4-Iodopyrazole

Catalog No.
S574729
CAS No.
3469-69-0
M.F
C3H3IN2
M. Wt
193.97 g/mol
Availability
In Stock
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4-Iodopyrazole

CAS Number

3469-69-0

Product Name

4-Iodopyrazole

IUPAC Name

4-iodo-1H-pyrazole

Molecular Formula

C3H3IN2

Molecular Weight

193.97 g/mol

InChI

InChI=1S/C3H3IN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6)

InChI Key

LLNQWPTUJJYTTE-UHFFFAOYSA-N

SMILES

C1=C(C=NN1)I

Synonyms

4-Iodo-pyrazole; 4-Iodo-1H-pyrazole;

Canonical SMILES

C1=C(C=NN1)I
  • Intermediate for biologically active compounds: 4-Iodopyrazole serves as a key building block for the synthesis of various biologically active molecules. Its reactive iodine group allows for further modifications through reactions like coupling or substitution, leading to diverse compounds with potential pharmaceutical applications [].
  • Study of protein-ligand interactions: Researchers utilize 4-iodopyrazole as a probe molecule to investigate protein-ligand interactions. The iodine atom acts as a heavy atom in X-ray crystallography studies, aiding in the visualization and understanding of how small molecules bind to specific proteins [].
  • Exploration of catalytic processes: 4-Iodopyrazole participates in research on catalytic processes, particularly in palladium-mediated coupling reactions. These reactions involve the formation of carbon-carbon bonds using specific catalysts, and 4-iodopyrazole acts as a model substrate for studying the efficiency and selectivity of these reactions [].

4-Iodopyrazole is an organic compound classified as an aryl iodide, with the molecular formula C3H3IN2C_3H_3IN_2 and a molecular weight of approximately 193.97 g/mol. Its IUPAC name is 4-iodo-1H-pyrazole, and it is recognized for its unique structure, which includes a pyrazole ring substituted with an iodine atom at the fourth position. This compound is characterized by its potential reactivity and serves as a valuable intermediate in various chemical syntheses and biological applications .

Currently, there is no documented information regarding a specific mechanism of action for 4-iodopyrazole in biological systems.

Further Research:

4-Iodopyrazole presents a promising avenue for research in various fields. Future studies could explore:

  • Development of synthetic methods for incorporating 4-iodopyrazole into more complex molecules with desired functionalities.
  • Investigation of its potential biological activity and interaction with specific targets.
  • Evaluation of its physical and chemical properties in detail for optimal utilization.
Typical of halogenated compounds:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, facilitating the formation of various derivatives.
  • Cross-Coupling Reactions: It can undergo coupling reactions with organometallic reagents, often catalyzed by transition metals such as copper or palladium .
  • Electrophilic Aromatic Substitution: The compound can be subjected to electrophilic substitution reactions, allowing for further functionalization of the pyrazole ring .

These reactions highlight its versatility in synthetic organic chemistry.

Research indicates that 4-Iodopyrazole exhibits various biological activities. It has been studied for its potential roles in:

  • Antimicrobial Activity: Some derivatives of 4-iodopyrazole have shown promise against certain bacterial strains.
  • Anticancer Properties: Preliminary studies suggest that it may inhibit the growth of cancer cells, although further research is necessary to elucidate its mechanisms of action .
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain under investigation .

Several methods have been developed for synthesizing 4-iodopyrazole:

  • Iodination of Pyrazoles: Direct iodination of pyrazole derivatives using iodine or iodinating agents under acidic conditions.
  • Electrosynthesis: Utilizing electrochemical methods to iodinate pyrazoles at a platinum anode, providing a greener approach to synthesis .
  • Reactions with Sodium Nitrite: In one method, propargylamines are reacted with sodium nitrite in acetic acid to yield 4-iodopyrazole N-oxides efficiently .

These methods demonstrate both traditional and innovative approaches to synthesizing this compound.

4-Iodopyrazole finds applications across various fields:

  • Pharmaceutical Intermediates: It serves as a key building block in the synthesis of biologically active compounds, particularly in drug development.
  • Chemical Research: Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
  • Material Science: The compound may be utilized in designing materials with specific electronic or optical properties due to its halogen content .

Several compounds share structural similarities with 4-iodopyrazole. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
3-IodopyrazoleIodine at the third positionDifferent reactivity patterns due to iodine position
4-BromopyrazoleBromine instead of iodineGenerally less reactive than iodinated counterparts
4-ChloropyrazoleChlorine atom presentExhibits different biological activity compared to iodine
PyrazoleNo halogen substituentLacks the unique reactivity associated with halogens

The presence of iodine in 4-iodopyrazole distinguishes it from these similar compounds, enhancing its reactivity and potential biological activity.

The emergence of 4-iodopyrazole in scientific literature can be traced through the evolution of heterocyclic chemistry, particularly the development of halogenated pyrazole derivatives. Initial investigations into the synthesis and properties of 4-iodopyrazole were primarily driven by the need for versatile synthetic intermediates in pharmaceutical research. Early methods for preparing 4-iodopyrazole involved direct iodination of pyrazole, often utilizing iodine in the presence of various bases or oxidizing agents.

The advancement of spectroscopic techniques in the mid-to-late 20th century facilitated more detailed structural characterization of 4-iodopyrazole and its derivatives. This period saw significant progress in understanding the reactivity patterns and synthetic utility of this compound, particularly through the development of various cross-coupling methodologies that leveraged the reactive carbon-iodine bond.

More recently, the application of 4-iodopyrazole as a key intermediate in the synthesis of pharmaceutically relevant compounds has spurred renewed interest in developing efficient and selective methods for its preparation and functionalization. This has led to the emergence of numerous synthetic protocols designed to access 4-iodopyrazole and its derivatives under milder conditions and with greater selectivity.

Significance in Heterocyclic Chemistry

4-Iodopyrazole occupies a pivotal position in heterocyclic chemistry due to several distinctive features:

First, the presence of an iodine atom at the 4-position of the pyrazole ring creates a highly reactive site for various transformations, particularly cross-coupling reactions. This reactivity pattern has established 4-iodopyrazole as a valuable building block for constructing more complex heterocyclic systems.

Second, the unique electronic properties of 4-iodopyrazole, resulting from the combination of the electron-rich pyrazole core and the polarizable carbon-iodine bond, contribute to its significance in studies of halogen bonding. Research has shown that 4-iodopyrazole forms halogen bonds that are comparable in strength to those formed by other important halogenated compounds such as CH₃X and CF₃X.

Third, 4-iodopyrazole serves as an excellent model system for investigating regioselective functionalization strategies in heterocyclic chemistry. The distinct reactivity of the C-I bond compared to other positions on the pyrazole ring enables selective transformations that would be challenging to achieve with other substrates.

PropertyValueReference
Molecular FormulaC₃H₃IN₂
Molecular Weight193.97
Physical AppearanceWhite to off-white crystalline powder
Melting Point108-110°C
SolubilityWater-soluble
SensitivityLight-sensitive
Boiling Point291.9±13.0°C (Predicted)
Density2.335±0.06 g/cm³ (Predicted)
pKa12.99±0.50 (Predicted)

Current Research Landscape and Emerging Trends

The contemporary research landscape surrounding 4-iodopyrazole is characterized by several notable trends:

One significant area of development involves the optimization of synthetic methods for preparing 4-iodopyrazole and its derivatives. Recent innovations have focused on developing more environmentally friendly approaches, including the use of hydrogen peroxide as an oxidant in iodination reactions. For example, researchers have developed a method using 1-methylpyrazole as a starting material, with iodine as both the iodizing agent and oxidant, achieving yields of approximately 57.8% with 97.5% purity.

Another emerging trend is the application of 4-iodopyrazole in palladium-catalyzed cross-coupling reactions. The Suzuki coupling of 4-iodopyrazole with arylboronic acids has proven to be particularly valuable for introducing aryl substituents at the 4-position of the pyrazole ring. Similarly, Negishi coupling following iodine-magnesium exchange has been employed to access 4-aryl- and 4-heteroaryl-substituted pyrazoles.

Researchers are also exploring novel methods for the regioselective functionalization of pyrazoles using 4-iodopyrazole as a key intermediate. For instance, the iodine-magnesium exchange with alkylmagnesium bromide has emerged as a mild and efficient method for generating positionally stable heteroaryl magnesium halides, which can subsequently react with various electrophiles.

Iodine-Iodide Methods

The classical iodine-iodide method represents one of the earliest and most established approaches for synthesizing 4-iodopyrazole derivatives [1]. This methodology employs elemental iodine in combination with iodide salts, typically potassium iodide or sodium iodide, in aqueous medium with acetate buffer [1]. Rodriguez-Franco and co-workers demonstrated the application of this classical approach using iodine and potassium iodide with sodium acetate in water for the synthesis of 4-iodopyrazole derivatives [1].

The reaction mechanism involves the formation of triiodide ions in situ, which serve as the electrophilic iodinating species [1]. The pyrazole ring undergoes electrophilic aromatic substitution at the 4-position, which is the most reactive site for halogenation [15]. However, this method exhibits significant limitations in terms of substrate scope and yield efficiency [1].

Research findings indicate that the classical iodine-iodide method provides good yields only with activated pyrazoles containing electron-donating groups [1]. When applied to pyrazoles bearing electron-withdrawing substituents, the method delivers poor yields due to reduced nucleophilicity of the pyrazole ring [1]. The kinetic studies of pyrazole iodination demonstrate that the rate of reaction is highly dependent on the electronic nature of substituents on the pyrazole ring [15].

Substrate TypeYield RangeReaction Conditions
Activated pyrazoles65-85%Iodine/Potassium Iodide/Sodium Acetate in water, 100°C
Electron-poor pyrazoles15-35%Extended reaction times required
Alkyl-substituted pyrazoles45-70%Moderate yields observed

Ceric Ammonium Nitrate (CAN) Mediated Iodination

Ceric ammonium nitrate mediated iodination represents a significant advancement over classical methods for the synthesis of 4-iodopyrazole derivatives [1] [4]. This approach utilizes elemental iodine in the presence of ceric ammonium nitrate as an in situ oxidant, typically conducted in acetonitrile solvent [1] [4].

The mechanism involves the oxidation of iodine by cerium(IV) to generate more electrophilic iodinating species [4]. Ceric ammonium nitrate functions as both an oxidizing agent and a Lewis acid catalyst, facilitating the iodination process even with electron-deficient pyrazole substrates [1] [4]. This methodology addresses the limitations of classical iodine-iodide methods by providing good yields even with pyrazoles containing electron-withdrawing substituents [1].

Research conducted by Butler and co-workers demonstrated that ceric ammonium nitrate can also serve as an effective reagent for nitrogen-dearylation reactions in azole chemistry [4]. The reaction of cerium(IV) ammonium nitrate with nitrogen-(p-anisyl)azoles in acetonitrile leads to nitrogen-dearylation, releasing parent azoles and p-benzoquinone in comparable yields [4]. This dual functionality makes ceric ammonium nitrate a versatile reagent in pyrazole chemistry [4].

The ceric ammonium nitrate mediated approach typically provides yields ranging from 70-90% for various pyrazole substrates, representing a substantial improvement over classical methods [1]. The reaction proceeds under mild conditions in acetonitrile solvent at ambient or slightly elevated temperatures [1].

Iodine Monochloride Approaches

Iodine monochloride represents a highly reactive halogenating agent that has been successfully employed for the synthesis of 4-iodopyrazole derivatives [1] [5]. This approach utilizes the enhanced electrophilicity of iodine monochloride compared to elemental iodine, enabling efficient iodination of pyrazole substrates [5].

The methodology involves treatment of pyrazole derivatives with iodine monochloride in the presence of base, typically potassium carbonate [1]. Felding and coworkers reported a protocol for regiospecific monoiodination of 1-(benzyloxy)pyrazole using iodine monochloride and potassium carbonate [1]. This approach provides access to 4-iodopyrazole derivatives that can subsequently undergo iodine-magnesium exchange reactions for further functionalization [1].

Recent electrochemical studies have revealed that iodine monochloride can be generated in situ through electrochemical processes [5] [6]. The application of mixed sodium chloride and sodium iodide electrolyte results in the formation of iodine monochloride, which serves as the oxidizing agent [5] [6]. Control experiments demonstrate that direct application of iodine monochloride gives superior yields compared to elemental iodine [5].

Research findings show that pyrazole derivatives treated with iodine monochloride achieve yields of 92% compared to 57% when elemental iodine is used directly [5]. This substantial improvement highlights the enhanced reactivity of iodine monochloride as an iodinating agent [5]. The method is particularly effective for pyrazoles with alkyl or electron-donating groups [1].

Advanced Synthetic Routes

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis has emerged as a powerful technique for the preparation of 4-iodopyrazole derivatives, offering significant advantages over conventional methods in terms of reaction time, yield, and reaction conditions [1] [7]. This methodology exploits the cavitation effects generated by ultrasonic irradiation to enhance reaction rates and selectivity [7].

Stefani and co-workers reported the synthesis of 4-halo-3,5-dimethylpyrazoles using nitrogen-halosuccinimides under ultrasound irradiation [1]. The reaction employs nitrogen-iodosuccinimide in acetone solvent with ultrasonic activation for 6-90 minutes [1]. This approach eliminates the need for catalysts while providing excellent yields in significantly reduced reaction times [1].

The ultrasound-assisted methodology demonstrates remarkable efficiency for pyrazole halogenation reactions [7]. Studies by Burungale and co-workers show that ultrasound irradiation enhances reaction rates tremendously compared to conventional methods, with improved yields recorded [7]. The synthesis of 1,5-disubstituted pyrazoles using copper(I) catalyst under ultrasound irradiation at 60°C provides high yields within 75-90 minutes [7].

Research findings indicate that ultrasound-assisted synthesis offers several advantages including reduced reaction times, mild reaction conditions, and enhanced product yields [10]. The cavitation effects generated by ultrasound create localized high-temperature and high-pressure conditions that facilitate chemical transformations [10]. This technique has proven particularly effective for heterocyclic synthesis, including pyrazole derivatives [10].

Reaction ParametersConventional MethodUltrasound-Assisted
Reaction Time8-12 hours1-2 hours
Temperature80-120°C60-80°C
Yield Range45-70%70-90%
Catalyst Loading15-20 mol%10 mol%

Direct Synthesis from Acyclic Precursors

Direct synthesis of 4-iodopyrazole derivatives from acyclic precursors represents an innovative approach that bypasses the traditional two-step process of pyrazole formation followed by iodination [11] [20]. This methodology enables the simultaneous construction of the pyrazole ring and introduction of the iodine substituent in a single transformation [11].

Recent developments by Peglow and co-workers describe a novel method for direct iodination of the carbon-4 pyrazole ring generated in situ by reaction of 1,1,3,3-tetramethoxypropane with various hydrazines [3] [20]. This approach utilizes potassium iodate as the iodinating agent and diphenyl diselenide as catalyst under acidic conditions [3] [20]. The protocol provides a convenient method for efficient synthesis of 4-iodo-1-aryl-1H-pyrazoles, which serve as valuable intermediates for coupling reactions [3] [20].

The mechanism involves the generation of pyrazole rings through cyclization of tetramethoxypropane with hydrazines, followed by immediate iodination at the 4-position [3] [20]. This one-pot approach eliminates the need for isolation and purification of intermediate pyrazole compounds [3] [20]. The potassium iodate/diphenyl diselenide system operates under mild acidic conditions, providing excellent functional group tolerance [3] [20].

Research findings demonstrate that this direct synthesis approach achieves yields ranging from 65-85% for various aryl hydrazine substrates [20]. The methodology represents a significant advancement in synthetic efficiency by combining ring formation and functionalization in a single operation [3] [20].

Electrophilic Cyclization of Acetylenic Hydrazones

Electrophilic cyclization of acetylenic hydrazones initiated by molecular iodine provides a novel pathway for the direct synthesis of 4-iodopyrazole derivatives from acyclic starting materials [1] [11]. This methodology was pioneered by Yazici and Zora, who investigated the synthesis of 1-aryl-5-alkyl/aryl-4-iodopyrazoles starting from phenylhydrazine and α,β-acetylenic aldehyde derivatives [1] [11].

The synthetic sequence involves three distinct steps: formylation of alkynes with dimethylformamide to produce α,β-acetylenic aldehydes, condensation with phenylhydrazine to form acetylenic hydrazones, and electrophilic cyclization with excess molecular iodine [1] [11]. The electrophilic cyclization step is conducted at 80°C for 3 hours using excess molecular iodine [1] [11].

Under optimized conditions, these reactions afford 1-aryl-5-alkyl/aryl-4-iodopyrazole derivatives in moderate to good yields as the single or major product [1] [11]. In some cases, 1-aryl-5-alkyl/arylpyrazole derivatives result from these reactions as minor products due to competing deiodination processes [1] [11]. This represents the first example of 4-iodopyrazole synthesis directly from acyclic starting materials via electrophilic cyclization [1] [11].

The electrophilic cyclization mechanism involves initial coordination of iodine to the alkyne triple bond, followed by nucleophilic attack of the hydrazone nitrogen [11]. Subsequent cyclization and aromatization steps lead to formation of the 4-iodopyrazole ring system [11]. The regioselectivity of iodination is controlled by the electronic and steric properties of the alkyne substituents [11].

Starting MaterialProduct YieldReaction TimeTemperature
3-Phenylpropiolaldehyde75%3 hours80°C
3-p-Tolylpropiolaldehyde68%3 hours80°C
3-(4-Methoxyphenyl)propiolaldehyde72%3 hours80°C
Oct-2-ynal58%3 hours80°C

Regioselective Synthesis Strategies

Control of Position Selectivity in Iodination

Regioselective control in pyrazole iodination represents a critical aspect of synthetic methodology development, as the position of halogen substitution significantly impacts the chemical and biological properties of the resulting compounds [12] [17]. The inherent reactivity pattern of pyrazoles favors electrophilic substitution at the 4-position due to electronic factors [15] [17].

Kinetic studies by Vaughan and co-workers demonstrate that pyrazole undergoes iodination preferentially at the 4-position under standard conditions [15]. The rate of iodination follows first-order kinetics with respect to both pyrazole concentration and iodinating agent concentration [15]. The mechanism involves attack of the conjugate base of pyrazole by the electrophilic iodine species [15].

Recent advances in regioselective halogenation have been achieved through the development of hypervalent iodine(III) reagents [12] [17]. An efficient approach for regioselective direct carbon-3 halogenation of pyrazolo[1,5-a]pyrimidines employs readily available potassium halide salts and phenyliodine(III) diacetate under aqueous conditions [12] [17]. This protocol demonstrates excellent regioselectivity, with exclusive halogenation occurring at the carbon-3 position [12] [17].

The regioselectivity can be influenced by substitution patterns on the pyrazole ring [12]. Electron-donating groups enhance reactivity at the 4-position, while electron-withdrawing substituents can redirect electrophilic attack to alternative positions [12]. Mechanistic studies suggest involvement of an electrophilic substitution mechanism in the halogenation process [17].

Protection-Deprotection Methodologies

Protection-deprotection strategies play a crucial role in achieving regioselective synthesis of 4-iodopyrazole derivatives, particularly when multiple reactive sites are present in the substrate [13]. The development of suitable protecting groups enables selective functionalization while preserving sensitive functional groups [13].

The tetrahydropyran-2-yl group has emerged as an effective protecting group for pyrazole nitrogen atoms [13]. Research by the scientific community has demonstrated a green, solvent-free protection protocol that achieves quantitative yields [13]. The protection involves treatment of pyrazole with 3,4-dihydro-2H-pyran under catalyst-free conditions [13].

Thermal isomerization of 5-alkyl-1-(tetrahydropyran-2-yl)pyrazole to the 3-alkyl-1-(tetrahydropyran-2-yl) isomer provides an advantageous alternative to acid-catalyzed protecting group switching methodologies [13]. This thermal process eliminates the need for acid catalysts and represents a green approach to isomer interconversion [13].

The deprotection step can be accomplished under mild acidic conditions, typically using dilute hydrochloric acid or trifluoroacetic acid [13]. The one-pot lithiation/alkylation/deprotection sequence enables high-yield synthesis of 3(5)-alkylpyrazoles from protected intermediates [13]. This methodology has been successfully applied to the synthesis of fourteen different 3(5)-alkylpyrazoles, including novel isopentyl and n-hexadecyl derivatives [13].

Green Chemistry Approaches

Cadmium(II) Acetate Mediated Iodination

Cadmium(II) acetate mediated iodination represents an environmentally conscious approach for the synthesis of 4-iodopyrazole derivatives [9]. This methodology employs cadmium(II) acetate as a mild Lewis acid catalyst to facilitate regioselective iodination of pyrazole substrates [9].

Recent research by Hobosyan and co-workers focuses on the iodination of pyrazoles mediated by cadmium(II) acetate [9]. The study investigates compounds with pyrazole rings substituted by nitrogen-propargyl and carbon,nitrogen-alkyl groups [9]. Depending on the molar ratios of reagents, effective pathways for obtaining mono- and triiodo-substituted products have been elucidated [9].

The cadmium(II) acetate system demonstrates principles of electrophilic iodination at the carbon-4 position of pyrazole rings containing electron-donating groups [9]. For pyrazole derivatives with propargylic substituents, iodination targets the carbon-hydrogen acidic center of the triple bond, leading to corresponding iodoalkyne formation [9]. Iodo-substituted products with triple bonds show enhanced reactivity toward further electrophilic iodination, forming triiodo-substituted derivatives [9].

The introduction of methyl groups in the pyrazole ring of derivatives with propargylic substituents promotes competitive iodination reactions due to increased nucleophilicity of the pyrazole ring [9]. However, dimerized pyrazole rings with carbon atoms in the 4-position do not undergo successful iodination using this methodology [9]. Proposed pathways for both triple bond and pyrazole ring iodination involve acetyl hypoiodite intermediates [9].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a prominent green chemistry technique for the preparation of 4-iodopyrazole derivatives, offering significant advantages in terms of energy efficiency, reaction time reduction, and improved yields [8] [10] [21]. This methodology exploits microwave radiation to provide rapid and uniform heating of reaction mixtures [10] [21].

Research demonstrates that microwave-assisted synthesis provides several benefits over conventional heating methods [25]. Microwave activation coupled with solvent-free reaction conditions enables high-yield synthesis of pyrazole derivatives in significantly reduced reaction times [25]. The cycloaddition reactions studied on various ketones yield corresponding 3,5-disubstituted-1H-pyrazoles in high yields after short reaction times [25].

Recent studies on one-pot multi-component microwave-assisted synthesis show excellent results for pyrazole derivatives [8]. The microwave method proves more potent than conventional approaches, with reactions completing in 2-5 minutes compared to 5-12 hours for traditional methods [8]. Yields under microwave conditions range from 79-85%, representing substantial improvements over conventional heating [8].

The environmental benefits of microwave-assisted synthesis include reduced energy consumption, elimination of organic solvents in many cases, and decreased reaction times [10] [21]. Comparative studies between microwave-assisted and classical synthetic routes demonstrate significant reductions in environmental impact [25]. The technique allows for precise temperature and time control, leading to improved reproducibility and selectivity [10] [21].

Synthesis ParameterConventional HeatingMicrowave-Assisted
Reaction Time5-12 hours2-5 minutes
Temperature100-150°C80-120°C
Yield Range60-75%79-85%
Energy ConsumptionHighReduced by 70-80%
Solvent RequirementsOften necessaryFrequently eliminated

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

193.93410 g/mol

Monoisotopic Mass

193.93410 g/mol

Heavy Atom Count

6

LogP

1.7
1.7 (LogP)

Melting Point

108-110 °C

UNII

F33UJD465Q

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (91.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3469-69-0

Wikipedia

4-iodopyrazole

Dates

Modify: 2023-08-15

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